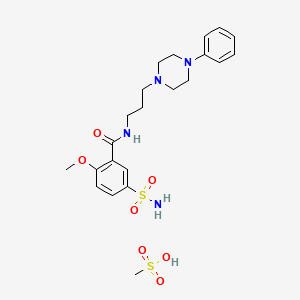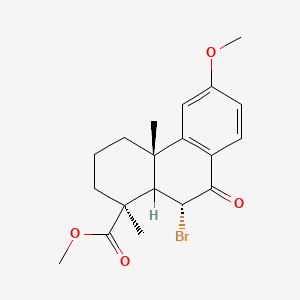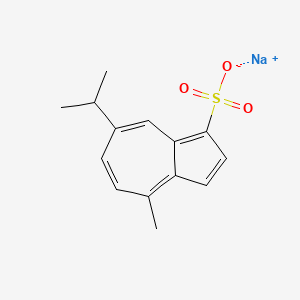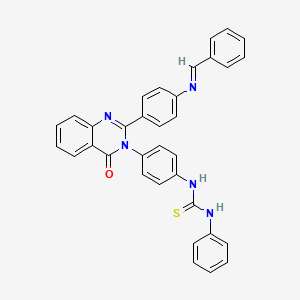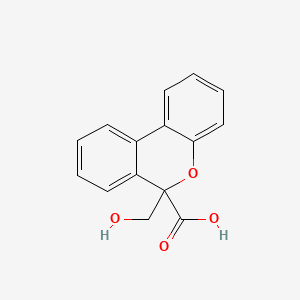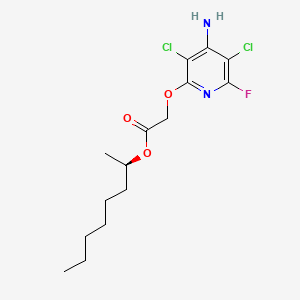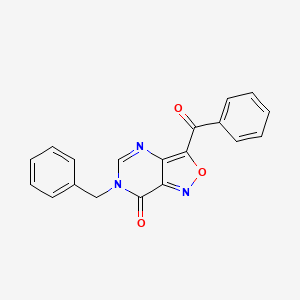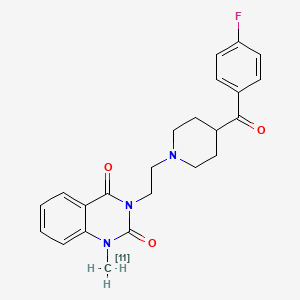
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide is a complex organophosphorus compound It features a diazaphosphorine ring, which is a six-membered ring containing two nitrogen atoms and one phosphorus atom The compound is further substituted with bromophenyl and phenyl groups, and it includes a selenide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide typically involves multi-step organic synthesis techniques. A common approach might include:
Formation of the Diazaphosphorine Ring: This could involve the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromophenyl and Phenyl Groups: These groups can be introduced via substitution reactions using bromophenyl and phenyl reagents.
Incorporation of the Selenide Moiety: This step might involve the reaction of the intermediate compound with a selenium source under specific conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:
Batch or Continuous Flow Processes: Depending on the reaction kinetics and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide can undergo various chemical reactions, including:
Oxidation: The selenide moiety can be oxidized to selenoxide or selenone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromophenyl groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as Grignard reagents or organolithium compounds for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the selenide moiety would yield selenoxide or selenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry or as a catalyst in organic reactions.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials or as a precursor for other complex compounds.
Wirkmechanismus
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide would depend on its specific application. Generally, it might interact with molecular targets through:
Coordination with Metal Ions: Acting as a ligand in metal complexes.
Interaction with Biological Molecules: Binding to proteins or nucleic acids.
Catalytic Activity: Facilitating chemical reactions through its unique structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Diazaphosphorine Derivatives: Compounds with similar diazaphosphorine rings but different substituents.
Organoselenium Compounds: Compounds containing selenium with various organic groups.
Organophosphorus Compounds: Compounds with phosphorus atoms bonded to organic groups.
Uniqueness
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide is unique due to its combination of a diazaphosphorine ring, bromophenyl and phenyl substituents, and a selenide moiety
Eigenschaften
CAS-Nummer |
81439-70-5 |
|---|---|
Molekularformel |
C21H19Br2N2PSe |
Molekulargewicht |
569.1 g/mol |
IUPAC-Name |
1,3-bis(4-bromophenyl)-5-phenyl-5-selanylidene-1,3,5λ5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2PSe/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(27,15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
InChI-Schlüssel |
VUTBXPATQUECFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CP(=[Se])(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


